Einecs 243-684-8

Description

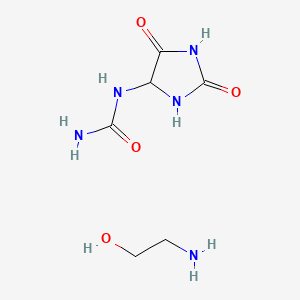

EINECS 243-684-8 corresponds to the chemical compound 1-(2,5-Dioxo-4-imidazolidinyl)urea-2-aminoethanol (1:1), with the CAS registry number 20285-07-8 . Its molecular structure is defined by the InChIKey HZGTYGNBFWHMHB-UHFFFAOYSA-N, indicating a urea derivative complexed with 2-aminoethanol in a 1:1 stoichiometric ratio. This compound is part of the European Inventory of Existing Commercial Chemical Substances (EINECS), a regulatory list of substances marketed in the EU before 1981.

Properties

CAS No. |

20285-07-8 |

|---|---|

Molecular Formula |

C6H13N5O4 |

Molecular Weight |

219.20 g/mol |

IUPAC Name |

2-aminoethanol;(2,5-dioxoimidazolidin-4-yl)urea |

InChI |

InChI=1S/C4H6N4O3.C2H7NO/c5-3(10)6-1-2(9)8-4(11)7-1;3-1-2-4/h1H,(H3,5,6,10)(H2,7,8,9,11);4H,1-3H2 |

InChI Key |

HZGTYGNBFWHMHB-UHFFFAOYSA-N |

Canonical SMILES |

C(CO)N.C1(C(=O)NC(=O)N1)NC(=O)N |

Origin of Product |

United States |

Chemical Reactions Analysis

Einecs 243-684-8 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Einecs 243-684-8 has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is used in biological studies to understand its effects on different biological systems.

Industry: This compound is used in the production of various industrial products and materials.

Mechanism of Action

The mechanism of action of Einecs 243-684-8 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. This can lead to various biological and chemical effects, depending on the specific context and application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

EINECS 243-684-8 can be compared to structurally analogous compounds using Read-Across Structure-Activity Relationships (RASAR) . Machine learning models classify compounds as analogs if they share ≥70% similarity based on Tanimoto indices computed from PubChem 2D fingerprints . For example:

| EINECS Number | CAS Number | Compound Name | Tanimoto Similarity | Key Functional Groups |

|---|---|---|---|---|

| 243-684-8 | 20285-07-8 | 1-(2,5-Dioxo-4-imidazolidinyl)urea-2-aminoethanol (1:1) | Reference | Urea, imidazolidinyl, aminoethanol |

| 207-481-3 | 100-97-0 | Hexamethylenetetramine | 65% | Amine, heterocyclic |

| 201-052-3 | 57-13-6 | Urea | 58% | Urea |

Key Insight : While hexamethylenetetramine (EINECS 207-481-3) and urea (EINECS 201-052-3) share partial structural motifs with this compound, their lower Tanimoto scores (<70%) limit direct read-across applicability for toxicity or bioactivity predictions .

Physicochemical Property Space

The ERGO project compared 28 reference substances against 56,703 EINECS compounds, demonstrating that bioavailability-related properties (e.g., logP, molecular weight, solubility) of this compound analogs occupy overlapping regions in chemical space (Figure 7, ). For instance:

| Property | This compound (Predicted) | EINECS 207-481-3 (Hexamethylenetetramine) | EINECS 201-052-3 (Urea) |

|---|---|---|---|

| Molecular Weight | ~220 g/mol | 140.19 g/mol | 60.06 g/mol |

| logP (Hydrophobicity) | 0.8–1.2 | -1.36 | -1.87 |

| Water Solubility | Moderate | Highly soluble | Highly soluble |

Toxicity Prediction via QSAR Models

Under REACH regulations , Quantitative Structure-Activity Relationship (QSAR) models are employed to fill data gaps for EINECS compounds. For example:

- Chlorinated alkanes and organothiophosphates were modeled using log Kow (octanol-water partition coefficient) to predict acute toxicity to fish and daphnids .

Table : Predicted toxicity thresholds for hypothetical analogs:

| Compound Class | Modeled Endpoint | Key Predictor (log Kow) | Applicability to this compound |

|---|---|---|---|

| Substituted ureas | Daphnia immobilization | log Kow < 2.5 | Likely applicable |

| Imidazolidinyl derivatives | Fish acute toxicity | log Kow 1.0–3.0 | Partially applicable |

Limitation : Only 54% of EINECS chemicals are classifiable into QSAR-ready categories, leaving complex molecules like this compound underrepresented in existing models .

Q & A

Basic: What standardized analytical methods are recommended to confirm the identity and purity of Einecs 243-684-8?

Answer:

To ensure accurate identification and purity assessment, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR): Analyze structural integrity by comparing spectral data to reference libraries.

- High-Performance Liquid Chromatography (HPLC): Quantify purity by isolating and measuring compound peaks under optimized conditions.

- Mass Spectrometry (MS): Confirm molecular weight and fragmentation patterns.

For novel derivatives, include elemental analysis and X-ray crystallography for definitive structural confirmation. Experimental protocols must detail instrument parameters (e.g., solvent systems, column types) to enable replication .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.